molecular formula C13H13FO2 B15059968 (3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol

(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol

Cat. No.: B15059968
M. Wt: 220.24 g/mol
InChI Key: ZTOPGJBXKDIICY-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol is a chemical compound with the molecular formula C₁₃H₁₃FO₂ and a molecular weight of 220.24 g/mol . This compound is part of the heterocyclic building blocks, specifically within the furan family. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of (3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol typically involves the reaction of 3-fluoro-5-methylfuran with o-tolylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where the fluorine atom or the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with various biological molecules, affecting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol can be compared with other similar compounds such as:

    (3-Fluoro-5-methylfuran-2-yl)(p-tolyl)methanol: Similar structure but with a para-substituted tolyl group.

    (3-Fluoro-5-methylfuran-2-yl)(m-tolyl)methanol: Similar structure but with a meta-substituted tolyl group.

    (3-Fluoro-5-methylfuran-2-yl)(phenyl)methanol: Similar structure but with a phenyl group instead of a tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

(3-fluoro-5-methylfuran-2-yl)-(2-methylphenyl)methanol

InChI

InChI=1S/C13H13FO2/c1-8-5-3-4-6-10(8)12(15)13-11(14)7-9(2)16-13/h3-7,12,15H,1-2H3

InChI Key

ZTOPGJBXKDIICY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=C(C=C(O2)C)F)O

Origin of Product

United States

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